1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
Overview
Description
1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of fluorine atoms in the molecule enhances its biological activity, metabolic stability, and binding affinity to receptors .
Preparation Methods
The synthesis of 1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Industrial production methods may involve the use of trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Chemical Reactions Analysis
1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acetic acid, trifluoroacetic acid, and various oxidizing and reducing agents . Major products formed from these reactions include difluoromethylarenes and other fluorinated derivatives .
Scientific Research Applications
1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, thereby inhibiting their activity . This inhibition can lead to the disruption of vital cellular processes, such as cell proliferation and growth, ultimately resulting in cytotoxic and antitumor effects .
Comparison with Similar Compounds
Similar compounds to 1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE include:
- 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
- 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl
These compounds share similar structural motifs and biological activities but differ in their specific substituents and functional groups.
Properties
IUPAC Name |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O/c1-14-7-8-16-11-17(25)9-10-20(16)30(14)24(32)18-13-28-31-21(22(26)27)12-19(29-23(18)31)15-5-3-2-4-6-15/h2-6,9-14,22H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYWVQCGKGGVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5)C=CC(=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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